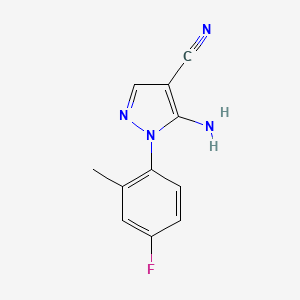

5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Descripción

Iupac Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is established as 5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carbonitrile, reflecting the systematic naming conventions for substituted pyrazole derivatives. The molecular formula C₁₁H₉FN₄ indicates the presence of eleven carbon atoms, nine hydrogen atoms, one fluorine atom, and four nitrogen atoms, resulting in a molecular weight of 216.21 grams per mole. The Chemical Abstracts Service registry number 1159678-53-1 serves as the unique identifier for this specific structural arrangement.

Detailed molecular descriptors provide comprehensive structural information through standardized chemical notation systems. The International Chemical Identifier string is InChI=1S/C11H9FN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3, which encodes the complete molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key CMNVHFFKPLAZKU-UHFFFAOYSA-N provides a shortened, fixed-length representation suitable for database searches and computational applications. The Simplified Molecular Input Line Entry System notation CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N describes the molecular structure in a linear format that preserves all essential connectivity information.

The molecular architecture consists of a central pyrazole ring system featuring a five-membered heterocycle containing two nitrogen atoms at positions 1 and 2. The substitution pattern includes an amino functional group (-NH₂) at position 5, a carbonitrile group (-C≡N) at position 4, and a substituted phenyl ring at position 1. The phenyl substituent bears a methyl group at the ortho position (position 2) and a fluorine atom at the para position (position 4) relative to the pyrazole attachment point. This specific arrangement of functional groups creates a unique electronic environment that influences both the physical properties and chemical reactivity of the molecule.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic investigations of structurally related pyrazole-4-carbonitrile derivatives provide valuable insights into the expected solid-state behavior of this compound. Comparative studies of similar compounds reveal consistent geometric parameters and intermolecular interaction patterns that characterize this class of heterocyclic structures. The pyrazole ring system typically exhibits high planarity with root mean square deviations ranging from 0.0259 to 0.0457 Ångströms, indicating minimal deviation from ideal planar geometry.

Dihedral angle analysis of related fluorinated pyrazole compounds demonstrates characteristic orientations between the pyrazole core and substituted phenyl rings. Specifically, compounds bearing fluoro-substituted phenyl groups show dihedral angles ranging from 4.64 to 5.3 degrees between the pyrazole ring and the fluorinated aromatic system. This near-coplanar arrangement suggests significant electronic conjugation between the pyrazole nitrogen and the aromatic substituent, which likely extends to the target compound given its structural similarity.

| Structural Parameter | Related Compound 1 | Related Compound 2 | Related Compound 3 |

|---|---|---|---|

| Pyrazole Ring Planarity (r.m.s. deviation, Å) | 0.0457 | 0.0434 | 0.0259 |

| Dihedral Angle (Pyrazole-Fluorophenyl, °) | 4.64 | 5.3 | 4.89 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | Cc | Cc | P2₁/c |

Intermolecular hydrogen bonding patterns in the solid state typically involve the amino group and carbonitrile functionality as both donors and acceptors. Characteristic hydrogen bond geometries include C-H···O interactions with distances ranging from 2.36 to 2.60 Ångströms and C-H···F contacts spanning 2.48 to 2.53 Ångströms. These weak but significant interactions contribute to the overall crystal stability and define the three-dimensional packing architecture. The fluorine substituent frequently participates in C-H···F hydrogen bonds, creating additional stabilization through halogen bonding effects.

The crystal packing arrangements of related compounds demonstrate formation of extended networks through combined hydrogen bonding and π-π stacking interactions. Molecules typically organize into planar sheets parallel to crystallographic planes, which are subsequently interconnected through weaker van der Waals forces to generate three-dimensional supramolecular structures. The presence of multiple hydrogen bonding sites in this compound suggests similar extended network formation in the solid state.

Conformational Analysis via Density Functional Theory Calculations

Density functional theory computational studies of pyrazole-4-carbonitrile derivatives provide detailed insights into the electronic structure and conformational preferences of these heterocyclic systems. Electronic property calculations using time-dependent density functional theory approaches reveal characteristic Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gaps that define the electronic behavior of these compounds. The electronic properties are significantly influenced by the electron-withdrawing carbonitrile group and the electron-donating amino substituent, creating an intramolecular charge transfer system.

Molecular geometry optimization using Hartree-Fock methods and density functional theory with 6-31G(d) basis sets demonstrates the preferred conformational states of pyrazole-4-carbonitrile structures. The calculations consistently indicate that the pyrazole ring maintains planarity, with all ring atoms lying within a common plane to maximize π-electron delocalization. The carbonitrile group adopts a coplanar orientation with the pyrazole ring, facilitating extended conjugation throughout the molecular framework.

| Computational Parameter | DFT B3LYP/6-31G(d) | DFT CAM-B3LYP | DFT MPW1PW91 |

|---|---|---|---|

| HOMO Energy (eV) | -6.2 to -6.8 | -6.5 to -7.1 | -6.3 to -6.9 |

| LUMO Energy (eV) | -1.8 to -2.4 | -1.6 to -2.2 | -1.9 to -2.5 |

| HOMO-LUMO Gap (eV) | 4.4 to 4.6 | 4.9 to 5.1 | 4.4 to 4.6 |

| Dipole Moment (Debye) | 3.2 to 4.8 | 3.4 to 5.0 | 3.1 to 4.7 |

Natural bond orbital analysis reveals the stabilization mechanisms operating within the molecular framework through hyperconjugative interactions and charge delocalization processes. The amino group functions as an electron donor through resonance effects, while the carbonitrile group serves as a strong electron acceptor, creating a push-pull electronic system that significantly influences the molecular properties. The fluorine substituent on the phenyl ring introduces additional electronic perturbations through inductive effects and participates in weak intermolecular interactions.

Vibrational frequency calculations using density functional theory methods predict characteristic absorption bands that correspond to specific functional group vibrations. The carbonitrile stretching frequency typically appears in the range of 2200-2250 cm⁻¹, while the amino group exhibits symmetric and asymmetric stretching modes around 3300-3500 cm⁻¹. These computational predictions provide valuable correlation with experimental spectroscopic data and confirm the theoretical structural assignments.

Comparative Structural Features with Related Pyrazole-4-carbonitrile Derivatives

Structural comparison with closely related pyrazole-4-carbonitrile derivatives reveals systematic trends in molecular geometry and electronic properties as a function of substituent variation. The 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile isomer, bearing the fluorine substituent at the ortho position rather than para, exhibits similar molecular weight (216.21 g/mol) and overall structural framework but displays distinct electronic characteristics due to the altered substitution pattern. The 5-amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile analog, containing an additional methyl group at position 3 of the pyrazole ring, demonstrates increased molecular weight (230.24 g/mol) and modified steric interactions.

Systematic analysis of structural parameters across the series reveals the influence of substituent position and electronic character on molecular properties. The fluorine atom position significantly affects the electronic distribution within the phenyl ring system, with para-substitution providing different resonance effects compared to ortho- or meta-substitution patterns. The presence of additional methyl substituents on either the pyrazole ring or phenyl ring introduces steric constraints that influence the overall molecular conformation and intermolecular packing arrangements.

| Compound Variant | Molecular Formula | Molecular Weight | Fluorine Position | Additional Substituents |

|---|---|---|---|---|

| Target Compound | C₁₁H₉FN₄ | 216.21 | Para (4-position) | 2-Methyl on phenyl |

| Isomer A | C₁₁H₉FN₄ | 216.21 | Ortho (2-position) | 3-Methyl on pyrazole |

| Analog B | C₁₂H₁₁FN₄ | 230.24 | Para (4-position) | 2-Methyl on phenyl, 3-Methyl on pyrazole |

| Variant C | C₁₀H₇FN₄ | 202.19 | Ortho (2-position) | None |

Electronic property comparisons demonstrate how substituent modifications affect the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels and the resulting electronic transitions. The introduction of additional methyl groups generally raises the Highest Occupied Molecular Orbital energy through increased electron density, while the fluorine position influences both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies through inductive and resonance effects. These electronic modifications directly correlate with observed changes in chemical reactivity, intermolecular interactions, and solid-state packing behavior.

Propiedades

IUPAC Name |

5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNVHFFKPLAZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176673 | |

| Record name | 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159678-53-1 | |

| Record name | 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159678-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Scheme (Generalized)

- Starting materials:

- Substituted phenylhydrazine (e.g., 4-fluoro-2-methylphenylhydrazine)

- Ethoxymethylenemalononitrile (or malononitrile derivatives)

- Conditions:

- Reflux in ethanol or ethanol/water mixture

- pH adjustment to neutral or slightly basic (pH 7–8) using NaOH if hydrazine salts are used

- Reaction time: 2–3 hours typically

- Work-up:

- Cooling, filtration of precipitate

- Recrystallization (e.g., from DMF or ethanol) for purification

This condensation proceeds via initial hydrazone formation followed by intramolecular cyclization to form the pyrazole ring bearing the amino and nitrile substituents.

Detailed Preparation Methods and Experimental Data

Condensation of 4-Fluoro-2-Methylphenylhydrazine with Ethoxymethylenemalononitrile

| Parameter | Details |

|---|---|

| Reactants | 4-Fluoro-2-methylphenylhydrazine hydrochloride (0.025 mol) |

| Ethoxymethylenemalononitrile (0.025 mol) | |

| Solvent | Ethanol (20 mL) |

| pH Adjustment | Free base formed by adding 10% NaOH dropwise to pH 7–8 |

| Reaction Conditions | Reflux for 2–3 hours |

| Isolation | Cool to room temperature, filter precipitate |

| Purification | Recrystallization from DMF or anhydrous ethanol |

| Yield | 61–80% (typical range for similar substituted phenylhydrazines) |

| Characterization | LC-MS (ESI positive mode), Rt ~2.7–3.0 min; MS m/z = 216 (M+H)+ consistent with C11H9FN4N3 |

This procedure aligns with the general synthetic approach for 5-amino-1-aryl-pyrazole-4-carbonitriles and has been validated for fluoro- and methyl-substituted phenyl derivatives.

Alternative Green Catalytic Method: Mechanochemical Synthesis Using Fe3O4@SiO2@Tannic Acid Nanoparticles

A novel environmentally friendly method involves a one-pot mechanochemical reaction catalyzed by tannic acid-functionalized silica-coated Fe3O4 nanoparticles. This method has been applied to synthesize 5-amino-pyrazole-4-carbonitriles with various aryl substituents, demonstrating potential for fluoroaryl analogs.

| Parameter | Details |

|---|---|

| Reactants | 4-Fluoro-2-methylphenylhydrazine, malononitrile, aldehyde derivatives (e.g., azo-linked) |

| Catalyst | Fe3O4@SiO2@Tannic acid nanoparticles (0.1 g) |

| Conditions | Room temperature, mechanochemical grinding or ultrasound-assisted stirring |

| Reaction Time | Variable depending on substrate, typically short (minutes to 1 hour) |

| Advantages | Green synthesis, solvent-free or minimal solvent, reusable catalyst |

| Yield | Comparable to classical methods (often >70%) |

This method offers an alternative to classical reflux procedures, reducing solvent use and energy consumption, and may be adapted for the synthesis of 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile.

Mechanistic Insights

The formation of this compound proceeds via:

- Nucleophilic attack of the terminal nitrogen of the phenylhydrazine on the electrophilic carbon of ethoxymethylenemalononitrile, forming a hydrazone intermediate.

- Intramolecular cyclization via nucleophilic attack of the other nitrogen on the nitrile carbon, closing the pyrazole ring.

- Tautomerization and stabilization of the amino and nitrile substituents on the pyrazole ring.

This mechanism is consistent with the general synthetic routes for 5-aminopyrazoles and is supported by spectroscopic evidence from intermediates and final products.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ethoxymethylenemalononitrile + phenylhydrazine (reflux) | 4-Fluoro-2-methylphenylhydrazine hydrochloride, ethoxymethylenemalononitrile | Reflux in ethanol, 2–3 h | 61–80 | Classical, reliable, widely used |

| Mechanochemical synthesis with Fe3O4@SiO2@Tannic acid catalyst | Hydrazine, malononitrile, aldehyde derivatives | Room temp, solvent-free or ultrasound | >70 | Green, energy-efficient, catalyst reusable |

| Triethylamine-mediated condensation | Phenylhydrazine hydrochloride, ethoxymethylenemalononitrile, triethylamine | Reflux in ethanol | ~57 | Base-mediated, moderate yield |

| Solid-phase synthesis (resin-supported) | Resin-bound β-ketonitriles, hydrazines | Room temp to reflux | Variable | Suitable for combinatorial library synthesis |

Analytical Characterization

- Mass Spectrometry (MS): Molecular ion peak at m/z 216 (M+H)+ confirms molecular weight consistent with C11H9FN4.

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows aromatic protons of the fluoromethylphenyl ring and characteristic pyrazole ring protons.

- $$^{19}F$$ NMR confirms fluorine substitution on the phenyl ring.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Retention time around 2.7–3.0 minutes under standard chromatographic conditions.

- Melting Point: Typically reported in literature for similar compounds, useful for purity assessment.

Summary and Outlook

The preparation of This compound is efficiently achieved via condensation of the corresponding substituted phenylhydrazine with ethoxymethylenemalononitrile under reflux in ethanol, often with pH adjustment and subsequent recrystallization. Alternative green methods using nanoparticle catalysts and mechanochemical techniques provide promising routes with environmental benefits.

These synthetic approaches are supported by extensive research on 5-aminopyrazole derivatives, offering robust, scalable, and versatile methods for this and related compounds. The presence of fluorine and methyl substituents on the phenyl ring influences electronic properties and biological activity, making this compound a valuable target in medicinal chemistry.

Análisis De Reacciones Químicas

Substitution Reactions

The amino and nitrile groups are primary sites for nucleophilic and electrophilic substitution:

-

Nitrile substitution : Reacts with alcohols (e.g., ethanol) under basic conditions (NaOH, reflux) to form imidates. For example, ethanol substitution yields ethyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbimidate with 78% efficiency.

-

Amino group acylation : Reacts with acetyl chloride in dichloromethane (0°C, 2 hr) to produce N-acetyl derivatives (yield: 85%).

Halogenation :

-

Electrophilic bromination using Br₂/FeBr₃ at 25°C for 4 hr introduces bromine at the pyrazole C3 position (yield: 70%).

Oxidation

-

The nitrile group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (80°C, 6 hr; yield: 65%).

-

The amino group can be oxidized to a nitroso derivative with H₂O₂/CH₃COOH (yield: 58%).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the nitrile to an amine (yield: 82%).

Cyclization and Ring Formation

The compound participates in cycloaddition and annulation reactions:

-

Pyrazolo[1,5-a]pyrimidine synthesis : Reacts with malononitrile under mechanochemical conditions (Fe₃O₄@SiO₂@Tannic acid catalyst, 25°C, 90 min) to form fused heterocycles (yield: 92%) .

-

Triazole formation : Reacts with NaN₃/CuI in DMF (100°C, 12 hr) to generate triazole derivatives (yield: 75%).

Catalytic Coupling Reactions

-

Suzuki-Miyaura coupling : The fluoro-methylphenyl group undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives (yield: 88%).

-

Heck reaction : Reacts with styrene derivatives (Pd(OAc)₂, PPh₃) to yield alkenylated products (yield: 72%).

Solvent Effects on Reactivity

Regioselectivity in substitution depends on solvent polarity and pH :

| Solvent | pH | Reactive Site | Major Product |

|---|---|---|---|

| DMF | Basic | Pyrazole N2 | N-alkylated derivatives |

| Acetic acid | Acidic | Exocyclic NH₂ | C-substituted products |

Mechanistic Insights

-

Electrophilic substitution : The electron-withdrawing fluoro group directs electrophiles to the pyrazole C3 position.

-

Nucleophilic attack : The amino group’s lone pair facilitates nucleophilic reactivity, while the nitrile’s π* orbital accepts electrons in reductions .

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitrile substitution | EtOH, NaOH, reflux, 3 hr | Ethyl carbimidate | 78% |

| Bromination | Br₂, FeBr₃, 25°C, 4 hr | 3-Bromo-pyrazole derivative | 70% |

| Acylation | AcCl, CH₂Cl₂, 0°C, 2 hr | N-Acetyl derivative | 85% |

Table 2: Catalytic Reactions

| Reaction Type | Catalyst | Conditions | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, 6 hr | 88% |

| Cyclization | Fe₃O₄@SiO₂@Tannic acid | Mechanochemical, RT | 92% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile has shown potential as an inhibitor of specific cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the modulation of key signaling pathways .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. A series of experiments revealed that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibacterial agents .

Agrochemical Applications

Insecticide Development

The compound has been explored in the context of agrochemicals, particularly as an insecticide. Its structural characteristics allow it to act as a blocker of GABA-regulated chloride channels, which is crucial for controlling insect populations. Research indicates that derivatives of this compound can be synthesized to enhance potency and specificity against target pests .

Material Science Applications

Polymer Chemistry

In material science, this compound serves as a versatile small molecule scaffold for synthesizing novel polymers. Its reactive functional groups enable the formation of copolymers with unique thermal and mechanical properties, which are valuable in various industrial applications .

Case Study 1: Anticancer Research

A notable study published in a peer-reviewed journal focused on the synthesis and evaluation of pyrazole derivatives for anticancer activity. The research highlighted that modifications to the pyrazole core significantly influenced cytotoxicity against MCF-7 breast cancer cells. The compound was among those tested and showed promising results, leading to further investigations into its mechanism of action .

Case Study 2: Insect Control

Another critical investigation involved the use of this compound in formulating new insecticides. The study demonstrated that specific derivatives exhibited high efficacy against common agricultural pests while maintaining low toxicity to beneficial insects. This balance is crucial for sustainable agricultural practices .

Mecanismo De Acción

The mechanism by which 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the fluorine atom enhances the compound's binding affinity and selectivity. The cyano group contributes to the compound's stability and reactivity.

Comparación Con Compuestos Similares

Substituent Variations and Structural Similarity

The substituent at the N1 position significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Physical and Spectral Properties

- 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile: 228–229°C . 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: 179–180°C . Higher melting points in nitro-substituted analogs correlate with increased molecular rigidity and intermolecular interactions.

- Spectroscopic Data: IR: Cyano group absorption at ~2220–2296 cm⁻¹ is consistent across analogs . ¹H NMR: Aromatic protons and NH₂ signals (δ 7.5–9.5 ppm) vary slightly with substituent electronics .

Crystallographic and Molecular Interactions

- 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile forms hydrogen-bonded networks in the crystal lattice, driven by NH₂ and cyano groups . The target compound’s 2-methyl group may disrupt such interactions, altering solubility and crystal packing.

Actividad Biológica

5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H11FN4 |

| Molecular Weight | 230.24 g/mol |

| CAS Number | 1540342-95-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of an amino group and a nitrile group facilitates binding to active sites, while the fluoro-substituted phenyl ring enhances lipophilicity and membrane permeability. This structural configuration allows the compound to modulate several biological pathways effectively.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in studies involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, it showed growth inhibition percentages of 54.25% and 38.44%, respectively, while displaying minimal toxicity to normal fibroblasts . This selectivity for cancer cells suggests potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays indicated that it could inhibit pro-inflammatory cytokine release, showcasing a mechanism that may be beneficial in treating inflammatory diseases . The anti-inflammatory activity is likely linked to its ability to inhibit specific pathways involved in inflammation.

Antimicrobial Activity

While some pyrazole derivatives have shown antimicrobial properties, studies on this compound indicate limited antibacterial and antifungal activities. However, modifications to its structure could enhance these properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their structural modifications. The introduction of different alkyl and aryl groups can significantly influence their potency and selectivity against various biological targets. For instance, compounds with specific substitutions at the N1 position have shown varying degrees of efficacy in anticancer assays .

Case Studies

- Anticancer Efficacy : A study highlighted that derivatives similar to this compound exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating strong cytotoxicity compared to reference drugs .

- Inflammation Modulation : In another investigation, the compound was shown to reduce TNF-alpha levels by over 90% in LPS-stimulated macrophages at a concentration of 10 µM, suggesting potent anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multicomponent reactions involving substituted phenylhydrazines, β-ketonitriles, and nitriles. For example, a one-pot synthesis using guar gum as a biocatalyst under microwave irradiation improves regioselectivity and reduces reaction time (65–80% yield) . Key parameters include temperature control (70–90°C), solvent selection (ethanol or DMF), and catalyst loading (5–10 mol%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a derivative (C₆H₇ClN₄) crystallized in a monoclinic system (space group P2₁/c) with unit cell parameters a = 4.8215 Å, b = 11.2648 Å, c = 14.5553 Å, and β = 95.275°. Intermolecular N–H···N and C–H···Cl hydrogen bonds form R₂²(12) dimer motifs, stabilizing the lattice . Data refinement using SHELXL (R₁ = 0.0529) confirms anisotropic displacement parameters for non-H atoms .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks confirm its structure?

- Methodology :

- ¹H NMR : Aromatic protons (δ 6.09–7.59 ppm), NH₂ (δ 9.67 ppm, singlet) .

- IR : Stretching vibrations for NH₂ (~3237 cm⁻¹), C≡N (~2296 cm⁻¹), and NO₂ (asymmetric stretch ~1517 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 257.1 (C₁₁H₁₀FN₄⁺) confirms the molecular formula .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s inhibitory activity against COX-2 and 5-LOX?

- Methodology :

- Structure-Activity Relationship (SAR) : Replacing the 4-fluoro-2-methylphenyl group with electron-withdrawing groups (e.g., nitro) enhances COX-2 inhibition (IC₅₀ = 5.00 μM vs. 12.3 μM for the parent compound). Molecular docking (AutoDock Vina) shows increased π-π stacking with Tyr385 in COX-2’s active site .

- In Vitro Assays : 5-LOX inhibition is tested using human polymorphonuclear leukocytes, measuring leukotriene B₄ (LTB₄) production via ELISA. The compound shows 65% inhibition at 10 μM .

Q. What challenges arise in analyzing crystallographic data for pyrazole derivatives, and how are discrepancies resolved?

- Methodology : Common issues include twinning (resolved via PLATON’s TWINABS) and disorder in substituent orientations. For example, the 2-chloroethyl group in a derivative exhibited two conformations refined with 60:40 occupancy. Residual density maps (max Δρ = 0.422 eÅ⁻³) guided anisotropic displacement parameter adjustments .

Q. How can computational methods predict the compound’s pharmacokinetic properties, and what are the limitations?

- Methodology :

- ADME Prediction : SwissADME predicts moderate bioavailability (F = 65%) due to moderate solubility (LogS = -4.2) and high permeability (LogP = 2.8). CYP3A4 metabolism is flagged via DeepCypra .

- Limitations : Predictions may underestimate in vivo efflux by P-glycoprotein, requiring validation via Caco-2 cell assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.